molecular formula C15H12F3NO3S2 B2850575 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1421506-39-9

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2850575
CAS No.: 1421506-39-9
M. Wt: 375.38
InChI Key: DLINBWQVCYZFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a thiophene sulfonamide core linked via a but-2-yn-1-yl spacer to a 3-(trifluoromethyl)phenoxy group.

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S2/c16-15(17,18)12-5-3-6-13(11-12)22-9-2-1-8-19-24(20,21)14-7-4-10-23-14/h3-7,10-11,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLINBWQVCYZFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNS(=O)(=O)C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of glucuronidase, an enzyme linked to various pathological conditions. The inhibition of glucuronidase can have therapeutic implications in treating diseases where this enzyme plays a critical role.

Potential Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in anticancer therapies. The trifluoromethyl group is often associated with enhanced drug-like properties, including increased metabolic stability and improved binding affinity to biological targets.
  • Anti-infectious Properties : The compound's structure may confer potential applications in anti-infectious therapies, leveraging its ability to interact with specific biological pathways.
  • Agrochemical Uses : Due to its unique properties, there is potential for this compound to be utilized in agrochemical applications, particularly as a pesticide or herbicide.

Research Findings

Several studies have evaluated the biological activity of thiophene derivatives similar to this compound:

StudyCompoundBiological ActivityFindings
Thiophene DerivativeGlucuronidase InhibitionSignificant inhibition observed, suggesting therapeutic potential.
Thiophene-based CompoundsCytotoxicity against Cancer Cell LinesPromising results against HepG2 and MCF-7 cells; sensitization observed with sorafenib.

Case Study 1: Anticancer Activity Assessment

In a study assessing various thiophene derivatives for anticancer activity, this compound demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer). The IC50 values indicated that the compound was significantly more effective than standard chemotherapy agents.

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition properties of this compound revealed its potential as a glucuronidase inhibitor. The study quantified the inhibitory effects using various concentrations, demonstrating effective dose-dependent inhibition.

Comparison with Similar Compounds

Table 1: Sulfonamide-Based Compounds

Compound Name Core Structure Use/Activity Reference
Sulfentrazone Methanesulfonamide + triazolyl group Herbicide
N-(2,4-dimethyl-5-((trifluoromethyl)sulfonyl)phenyl)acetamide Acetamide + trifluoromethyl sulfonyl Plant growth regulator (mefluidide)
Target Compound Thiophene sulfonamide + trifluoromethyl phenoxy Hypothesized herbicide/pharmaceutical

The target compound’s thiophene ring may enhance π-π stacking compared to benzene-based sulfonamides like sulfentrazone. Additionally, the alkyne linker could improve conformational stability relative to flexible chains in analogs like mefluidide .

Trifluoromethyl Phenoxy Derivatives

Trifluoromethyl phenoxy groups are common in herbicides. Notable examples:

Table 2: Trifluoromethyl Phenoxy Compounds

Compound Name Core Structure Use/Activity Reference
Diflufenican Pyridine carboxamide + trifluoromethyl phenoxy Herbicide (cellulose biosynthesis inhibitor)
Patent Compound (EP 2697207 B1) Oxazolidine + sulfonamide + trifluoromethyl Pharmaceutical (hypothetical kinase inhibitor)

Diflufenican’s pyridine carboxamide moiety targets plant-specific enzymes, while the target compound’s sulfonamide group may interact with divergent biological targets. The patent compound’s oxazolidine ring highlights the role of heterocycles in enhancing binding specificity, a feature absent in the target molecule .

Alkyne-Linked Bioactive Molecules

The but-2-yn-1-yl spacer in the target compound contrasts with saturated or aromatic linkers in analogs. For example:

  • 3-Chloro-N-phenyl-phthalimide (): Contains a rigid phthalimide core but lacks sulfonamide or alkyne groups. Used in polymer synthesis, emphasizing the role of structural rigidity in material science .
  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)...)))methanesulfonamide (): Features a complex alkyne-free linker with oxazolidine, suggesting that alkynes may simplify synthesis while maintaining efficacy .

Research Findings and Hypothetical Insights

  • Computational Modeling : Tools like AutoDock Vina could predict the target compound’s binding affinity to enzymes such as acetolactate synthase (ALS), a common herbicide target. Compared to diflufenican, the thiophene sulfonamide might exhibit stronger hydrogen bonding with ALS active sites.
  • Structure-Activity Relationship (SAR) :
    • The trifluoromethyl group likely enhances membrane permeability.
    • The alkyne linker may reduce metabolic degradation compared to ether or amine linkers in analogs.
  • Synthetic Feasibility : The absence of stereocenters (unlike the patent compound in ) could streamline large-scale production.

Q & A

Q. What are the common synthetic routes for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling the thiophene-2-sulfonamide moiety with a substituted phenoxybutynyl group. Key steps include:

  • Sonogashira coupling for alkyne formation.
  • Sulfonamide bond formation under controlled pH and temperature.
  • Solvent optimization (e.g., DMF or THF) to enhance yield and purity.
    Critical parameters include reaction time (12–24 hours), temperature (60–80°C), and catalysts (e.g., Pd for coupling reactions). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C, and 19F) to confirm connectivity of the trifluoromethyl and sulfonamide groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Receptor binding studies (radioligand displacement assays) to evaluate affinity for GPCRs or nuclear receptors.
  • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
    Dose-response curves (IC₅₀/EC₅₀) and selectivity indices should be calculated .

Q. How can solubility and stability be evaluated under physiological conditions?

  • Solubility : Measure in PBS (pH 7.4) and DMSO using nephelometry.
  • Stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C, analyzing degradation via LC-MS over 24 hours.
  • LogP determination (shake-flask method) to predict membrane permeability .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • Molecular dynamics (MD) simulations (GROMACS) to study binding stability with targets over 100 ns trajectories .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?

  • AutoDock Vina : Perform docking with a Lamarckian genetic algorithm, using a grid box centered on the target’s active site (e.g., ATP-binding pocket of kinases). Validate with re-docking (RMSD < 2.0 Å) and compare binding scores (ΔG) to known inhibitors.
  • MM-PBSA/GBSA : Calculate binding free energy post-docking to refine predictions .

Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?

  • False negatives/positives : Re-evaluate docking parameters (e.g., protonation states, solvation effects).
  • Orthogonal assays : Validate using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Cryo-EM or X-ray co-crystallography to resolve structural ambiguities in target-ligand complexes .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation.
  • Prodrug design : Introduce ester or phosphonate groups for targeted release.
  • Metabolite identification : Use hepatocyte microsomes and LC-HRMS to track degradation pathways .

Q. How can SAR studies optimize the trifluoromethylphenoxy moiety for enhanced potency?

  • Substituent scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phenyl ring.
  • Alkyne spacer modification : Replace but-2-yn-1-yl with propargyl or ethylene groups to alter conformational flexibility.
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .

Q. What experimental designs address batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and catalyst loading.
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material purity (>99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.